molecular formula C13H15NO4 B2363507 (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid CAS No. 1808569-58-5

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

Cat. No.: B2363507
CAS No.: 1808569-58-5
M. Wt: 249.266
InChI Key: KOJUKIMBWIXZFY-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid is a chiral compound with significant interest in the fields of organic chemistry and pharmaceuticals. This compound features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The presence of chiral centers at the 2nd and 3rd positions adds to its complexity and potential for enantioselective synthesis and applications.

Scientific Research Applications

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid typically involves the enantioselective formation of the morpholine ring. One common method is the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .

Industrial Production Methods

Industrial production methods for this compound may involve the use of optimized chiral catalysts and high-yielding reaction conditions to ensure the enantioselective synthesis of the desired product. Techniques such as catalytic kinetic resolution using chiral bisphosphoric acids and silver carbonate co-catalyst systems have been explored for the preparation of enantioenriched intermediates .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, influencing their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-methylglutamate
  • (2S,3R)-β-phenylglycidic acid esters
  • (2S,3R)-3-alkyl/alkenylglutamates

Uniqueness

What sets (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid apart from similar compounds is its unique morpholine ring structure combined with the specific chiral centers at the 2nd and 3rd positions. This configuration provides distinct stereochemical properties and reactivity, making it a valuable compound for enantioselective synthesis and applications in various fields .

Properties

IUPAC Name

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-14-10(15)8-18-12(13(16)17)11(14)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H,16,17)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJUKIMBWIXZFY-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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